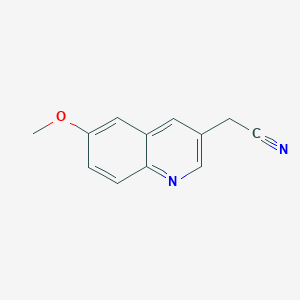
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound that belongs to the class of thiolane derivatives. Thiolanes are sulfur-containing heterocyclic compounds, and the presence of ethoxy and iodo substituents in this compound makes it particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the introduction of ethoxy and iodo groups onto a thiolane ring. One common synthetic route involves the reaction of a thiolane precursor with ethyl iodide under specific conditions to introduce the ethoxy and iodo groups. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent production quality.
Chemical Reactions Analysis
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different substituents.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
3-Ethoxy-4-iodo-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione: This compound has a bromine substituent instead of iodine, which can affect its reactivity and applications.
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione: The presence of a hydroxy group instead of an ethoxy group can influence the compound’s chemical properties and biological activities.
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione:
The uniqueness of this compound lies in its specific combination of ethoxy and iodo substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11IO3S |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
3-ethoxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C6H11IO3S/c1-2-10-6-4-11(8,9)3-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
IGCFRKNNYBMYBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



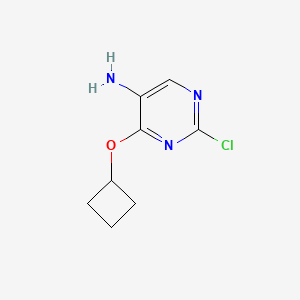
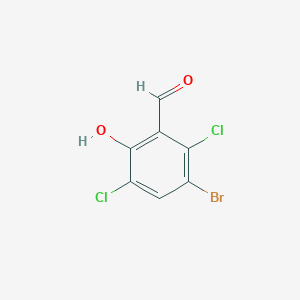
![2-[(1-Phenylethyl)amino]butan-1-ol](/img/structure/B13303066.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)
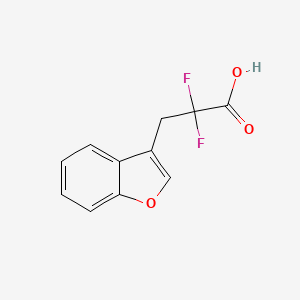
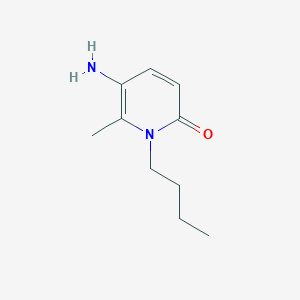
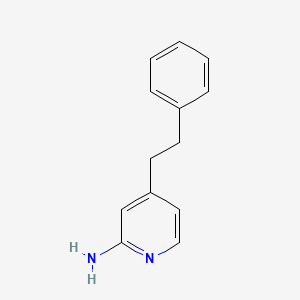
![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)
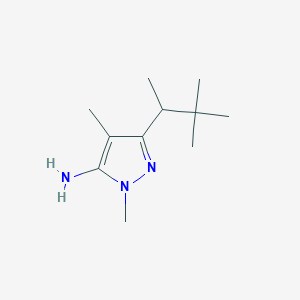
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
![Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B13303124.png)

